molecular formula C12H16N2O4 B14648053 N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine CAS No. 52026-56-9

N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine

Cat. No.: B14648053
CAS No.: 52026-56-9
M. Wt: 252.27 g/mol
InChI Key: MDAAKNSPFRBANN-JTQLQIEISA-N
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Description

N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine is an organic compound that features a glutamine backbone with a 4-hydroxyphenylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-Hydroxyphenyl)methyl]-L-glutamine typically involves the reaction of L-glutamine with 4-hydroxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) with a base like sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of N2-[(4-Hydroxyphenyl)methyl]-L-glutamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Electrophiles like bromine (Br~2~) or nitronium ion (NO~2~) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N2-[(4-Hydroxyphenyl)methyl]-L-glutamine involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N~2~-[(4-Hydroxyphenyl)methyl]-L-tyrosine: Similar structure but with a tyrosine backbone.

    N~2~-[(4-Hydroxyphenyl)methyl]-L-phenylalanine: Similar structure but with a phenylalanine backbone.

Uniqueness

N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine is unique due to its specific combination of a glutamine backbone and a 4-hydroxyphenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

52026-56-9

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

(2S)-5-amino-2-[(4-hydroxyphenyl)methylamino]-5-oxopentanoic acid

InChI

InChI=1S/C12H16N2O4/c13-11(16)6-5-10(12(17)18)14-7-8-1-3-9(15)4-2-8/h1-4,10,14-15H,5-7H2,(H2,13,16)(H,17,18)/t10-/m0/s1

InChI Key

MDAAKNSPFRBANN-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1CN[C@@H](CCC(=O)N)C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1CNC(CCC(=O)N)C(=O)O)O

Origin of Product

United States

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